
1-Benzyl-4-(octa-1,3-diyn-1-yl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzyl-4-(octa-1,3-diyn-1-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C17H17N3 and its molecular weight is 263.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Benzyl-4-(octa-1,3-diyn-1-yl)-1H-1,2,3-triazole is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a triazole ring that is linked to a benzyl group and an octa-1,3-diynyl chain. This unique configuration contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. The presence of the triazole ring enhances interaction with microbial targets, leading to effective inhibition of growth in various bacterial and fungal strains. In particular:
- Antifungal Activity : Triazoles are often used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
- Antibacterial Activity : Some derivatives have shown activity against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. The compound exhibits cytotoxic effects through:
- Induction of Apoptosis : Studies indicate that it can trigger programmed cell death in cancer cells by activating caspases.
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, inhibiting their proliferation.
Enzyme Inhibition
The compound acts as an inhibitor of certain enzymes relevant in disease processes:
- Acetylcholinesterase Inhibition : This is significant for neurodegenerative diseases such as Alzheimer's. The triazole moiety enhances binding affinity to the active site of acetylcholinesterase.
The biological activity is largely attributed to the nitrogen atoms in the triazole ring that facilitate interactions with biological targets. The compound's ability to form hydrogen bonds and π-stacking interactions contributes to its efficacy.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various 1,2,3-triazoles against common pathogens. Results showed that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC) |
---|---|---|
Staphylococcus aureus | 8 | 4 (Vancomycin) |
Escherichia coli | 16 | 8 (Ciprofloxacin) |
Candida albicans | 4 | 2 (Fluconazole) |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated significant cytotoxicity:
Cell Line | IC50 (µM) | Control IC50 (µM) |
---|---|---|
HeLa (Cervical Cancer) | 5 | 10 (Doxorubicin) |
MCF7 (Breast Cancer) | 7 | 12 (Tamoxifen) |
Properties
CAS No. |
920282-92-4 |
---|---|
Molecular Formula |
C17H17N3 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
1-benzyl-4-octa-1,3-diynyltriazole |
InChI |
InChI=1S/C17H17N3/c1-2-3-4-5-6-10-13-17-15-20(19-18-17)14-16-11-8-7-9-12-16/h7-9,11-12,15H,2-4,14H2,1H3 |
InChI Key |
IWTQXVGWMXCXBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC#CC1=CN(N=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.